molecular formula C8H11N3O B13451549 2-Amino-3-methylbenzohydrazide

2-Amino-3-methylbenzohydrazide

Cat. No.: B13451549
M. Wt: 165.19 g/mol
InChI Key: RHMCEWWHPNVQRL-UHFFFAOYSA-N
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Description

2-Amino-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an amino group and a methyl group attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylbenzohydrazide typically involves the reaction of 2-Amino-3-methylbenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Amino-3-methylbenzoic acid+Hydrazine hydrateThis compound+Water\text{2-Amino-3-methylbenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Amino-3-methylbenzoic acid+Hydrazine hydrate→this compound+Water

The reaction mixture is heated under reflux for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted hydrazides.

Scientific Research Applications

2-Amino-3-methylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The amino and hydrazide groups can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition or activation of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Aminobenzohydrazide: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-Methylbenzohydrazide: Lacks the amino group, which may influence its chemical properties and applications.

    2-Amino-4-methylbenzohydrazide: Has a methyl group at a different position, which can alter its chemical behavior and interactions.

Uniqueness: 2-Amino-3-methylbenzohydrazide is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which can influence its reactivity and potential applications. The presence of both functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-3-methylbenzohydrazide

InChI

InChI=1S/C8H11N3O/c1-5-3-2-4-6(7(5)9)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12)

InChI Key

RHMCEWWHPNVQRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN)N

Origin of Product

United States

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